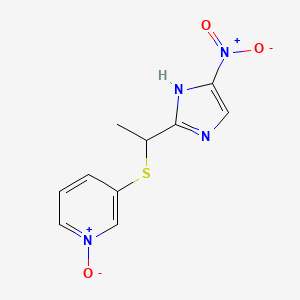
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a thioether linkage to a nitroimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide typically involves the following steps:
Formation of the Nitroimidazole Moiety: The nitroimidazole component can be synthesized through nitration of imidazole derivatives.
Thioether Formation: The nitroimidazole is then reacted with a thiol derivative of pyridine under mild conditions to form the thioether linkage.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
Oxidation: Further oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide involves its interaction with biological molecules. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide is unique due to the presence of the pyridine 1-oxide moiety, which can impart different electronic properties and reactivity compared to other nitroimidazole derivatives. This uniqueness can be leveraged in the design of new therapeutic agents and materials.
Propiedades
Número CAS |
102206-71-3 |
|---|---|
Fórmula molecular |
C10H10N4O3S |
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
3-[1-(5-nitro-1H-imidazol-2-yl)ethylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H10N4O3S/c1-7(10-11-5-9(12-10)14(16)17)18-8-3-2-4-13(15)6-8/h2-7H,1H3,(H,11,12) |
Clave InChI |
ZQHMRERZMBJXEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(N1)[N+](=O)[O-])SC2=C[N+](=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


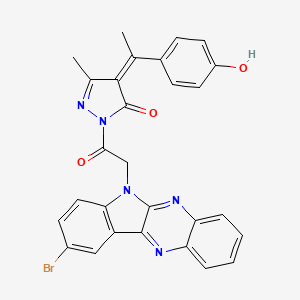


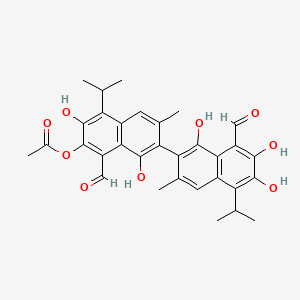


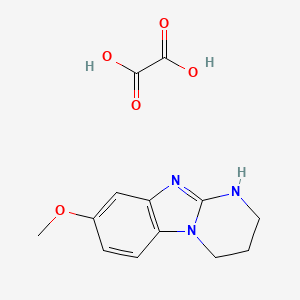
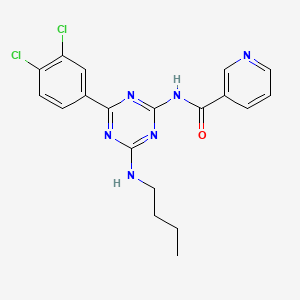
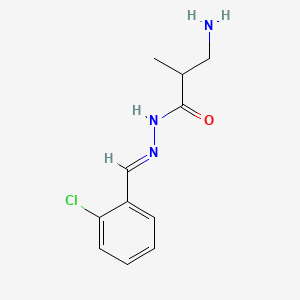
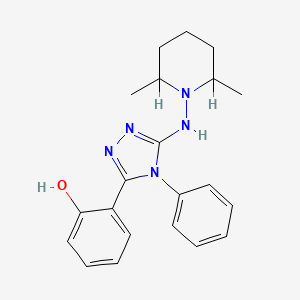
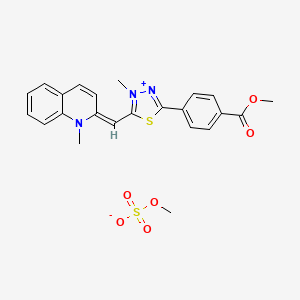
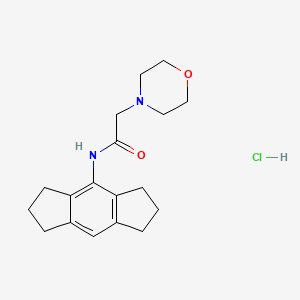
![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)

